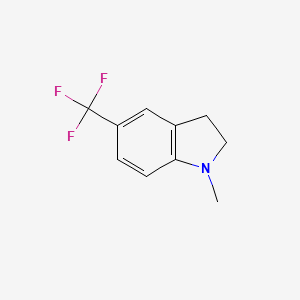

1-Methyl-5-(trifluoromethyl)indoline

CAS No.:

Cat. No.: VC15980207

Molecular Formula: C10H10F3N

Molecular Weight: 201.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3N |

|---|---|

| Molecular Weight | 201.19 g/mol |

| IUPAC Name | 1-methyl-5-(trifluoromethyl)-2,3-dihydroindole |

| Standard InChI | InChI=1S/C10H10F3N/c1-14-5-4-7-6-8(10(11,12)13)2-3-9(7)14/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | KULYGZWFJTYCFC-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC2=C1C=CC(=C2)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

Indoline derivatives are defined by their bicyclic structure, which combines a benzene ring with a pyrrolidine-like ring. The saturation of the five-membered ring distinguishes indolines from indoles, conferring distinct electronic and steric properties. In 1-methyl-5-(trifluoromethyl)indoline, the methyl group at the 1-position enhances steric bulk, while the electron-withdrawing trifluoromethyl group at the 5-position modulates electronic density across the aromatic system. These substitutions influence reactivity, solubility, and intermolecular interactions, making the compound a candidate for further functionalization .

Table 1: Molecular Data for 1-Methyl-5-(trifluoromethyl)indoline Analogs

Synthesis and Chemical Reactivity

Synthetic Routes to Indoline Derivatives

While no direct synthesis of 1-methyl-5-(trifluoromethyl)indoline has been reported, analogous compounds are typically synthesized via condensation reactions or cyclization strategies. For example, 1-methyl-5-(trifluoromethyl)indoline-2,3-dione (a related dione derivative) may be prepared through oxidative pathways starting from substituted indoles or via Friedel-Crafts alkylation to introduce the trifluoromethyl group. The presence of the -CF₃ group often necessitates specialized fluorination reagents, such as trifluoromethylating agents (e.g., TMSCF₃ or Umemoto’s reagent) .

Stability and Functionalization

The electron-withdrawing nature of the trifluoromethyl group stabilizes the aromatic ring against electrophilic attack but may facilitate nucleophilic substitution at meta positions. The methyl group at the 1-position sterically hinders reactivity at the adjacent nitrogen, directing modifications toward the 3- and 7-positions of the indoline framework .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of indoline derivatives typically exhibit signals for aromatic protons in the δ 6.5–8.0 ppm range, with splitting patterns reflecting substituent positions. For 1-methyl-5-(trifluoromethyl)indoline analogs, the -CF₃ group causes deshielding of adjacent protons, while the methyl group at N-1 appears as a singlet near δ 3.2–3.5 ppm.

Mass Spectrometry and Infrared (IR) Spectroscopy

High-resolution mass spectrometry (HRMS) confirms molecular formulas, as seen in the exact mass of 217.051468 Da for 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole . IR spectra reveal characteristic carbonyl stretches (νC=O ≈ 1700 cm⁻¹) in dione derivatives and C-F vibrations (νC-F ≈ 1100–1250 cm⁻¹).

Biological Activities and Mechanisms

Anti-Inflammatory and Immunomodulatory Effects

Indoline-2,3-dione derivatives, such as those reported by Soylu-Eter et al., exhibit potent anti-interleukin-1 (IL-1) activity, with IC₅₀ values as low as 0.01 µM . These compounds inhibit IL-1 receptor (IL-1R) signaling, a key pathway in inflammatory diseases. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to hydrophobic pockets within the IL-1R structure .

Applications in Drug Discovery

Kinase Inhibition and Antiangiogenic Activity

The compound acrizanib (LHA510), a pyrazole-indole hybrid, highlights the therapeutic potential of trifluoromethyl-substituted heterocycles. As a VEGFR-2 inhibitor, acrizanib suppresses choroidal neovascularization, illustrating the role of -CF₃ groups in enhancing target selectivity and pharmacokinetic profiles .

Prodrug Development and Formulation

The lipophilic nature of trifluoromethylated indolines favors blood-brain barrier penetration, making them candidates for central nervous system (CNS) therapeutics. Prodrug strategies, such as esterification of dione derivatives, could improve aqueous solubility for topical or oral delivery .

Future Research Directions

-

Synthetic Optimization: Developing regioselective methods for introducing -CF₃ groups at the 5-position of indolines remains a priority.

-

Target Identification: Proteomic studies could elucidate novel targets for indoline derivatives in oncology and immunology.

-

Toxicological Profiling: Systematic assessments of hepatic metabolism and off-target effects are essential for clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume